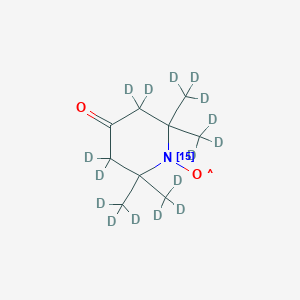
Tempone 15N,D16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tempone 15N,D16, also known as 4-Oxo-2,2,6,6-tetramethylpiperidine-15N-1-oxyl-d16, is a stable isotope-labeled compound. It is a deuterium and nitrogen-15 labeled derivative of Tempone, a well-known nitroxide radical. This compound is primarily used in scientific research due to its unique properties, including its stability and ability to act as a spin label in electron paramagnetic resonance (EPR) spectroscopy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tempone 15N,D16 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and nitrogen (15N) into the Tempone moleculeThe reaction conditions often include the use of deuterated solvents and nitrogen-15 labeled reagents to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopes and ensure their incorporation into the Tempone molecule. The production is carried out under controlled conditions to maintain the purity and stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tempone 15N,D16 undergoes various chemical reactions, including:
Oxidation: The nitroxide radical can be oxidized to form oxoammonium cations.
Reduction: It can be reduced to form hydroxylamines.
Substitution: The compound can undergo substitution reactions where the nitroxide group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and ascorbic acid are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products
Oxidation: Oxoammonium cations.
Reduction: Hydroxylamines.
Substitution: Products vary based on the nucleophile used
Applications De Recherche Scientifique
Tempone 15N,D16 has a wide range of applications in scientific research:
Chemistry: Used as a spin label in EPR spectroscopy to study molecular dynamics and interactions.
Biology: Employed in the study of biological systems, including the investigation of free radicals and oxidative stress.
Medicine: Utilized in drug development and pharmacokinetic studies to trace the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and the study of chemical processes .
Mécanisme D'action
The mechanism of action of Tempone 15N,D16 involves its ability to act as a spin label. The nitroxide radical interacts with unpaired electrons in the system being studied, allowing for the detection and quantification of free radicals through EPR spectroscopy. The incorporation of deuterium and nitrogen-15 enhances the stability and sensitivity of the compound, making it a valuable tool in various research applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tempone: The non-labeled version of Tempone 15N,D16.
4-Oxo-2,2,6,6-tetramethylpiperidine-1-oxyl: Another nitroxide radical with similar properties.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: A hydroxylamine derivative of Tempone .
Uniqueness
This compound is unique due to its stable isotope labeling, which enhances its stability and sensitivity in EPR spectroscopy. The incorporation of deuterium and nitrogen-15 allows for more accurate and detailed studies of molecular dynamics and interactions compared to non-labeled or differently labeled compounds .
Propriétés
Formule moléculaire |
C9H16NO2 |
|---|---|
Poids moléculaire |
187.32 g/mol |
InChI |
InChI=1S/C9H16NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h5-6H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,10+1 |
Clé InChI |
WSGDRFHJFJRSFY-ZDYDSYIGSA-N |
SMILES isomérique |
[2H]C1(C(=O)C(C([15N](C1(C([2H])([2H])[2H])C([2H])([2H])[2H])[O])(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])[2H] |
SMILES canonique |
CC1(CC(=O)CC(N1[O])(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine--1-(2H-benzo[d][1,2,3]triazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B12061148.png)



![2,3,4,6,7,8,9,10-Octahydro-10-methylpyrimido[1,2-a]azepine](/img/structure/B12061163.png)
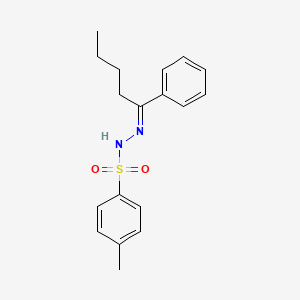


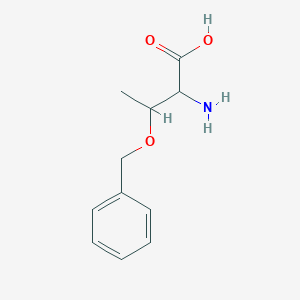
![4-(2,4-Dioxo-3-propyl-1,5-dioxaspiro[5.5]-undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile](/img/structure/B12061208.png)
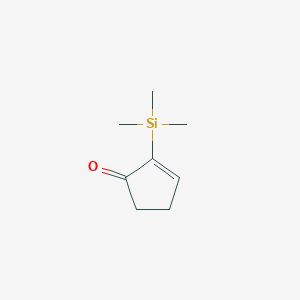
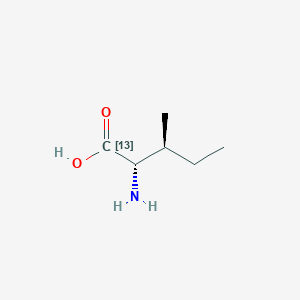

![trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide, 97%](/img/structure/B12061231.png)
